Coumarin 30 (C30) is a high-performance 7-aminocoumarin derivative characterized by a 3-(2-N-methylbenzimidazolyl) substitution. It is primarily procured as a highly efficient laser dye, an OLED dopant, and a fluorescent probe for micro-environmental sensing. In optimized non-polar or moderately polar environments, C30 exhibits a fluorescence quantum yield approaching 0.80, with an absorption maximum around 407 nm and emission in the blue-green region (~480 nm) [1]. Its excellent spin-coating stability and resistance to concentration quenching at low doping levels make it a preferred material for thin-film semiconductor fabrication, such as aluminum/C30/p-Si diodes, and polymer-based solid-state lasers .
Substituting Coumarin 30 with common analogs like Coumarin 6 or Coumarin 153 fails due to C30's unique structural and photophysical behavior. Unlike rigidified coumarins (e.g., C153) that maintain constant emission across solvents, C30 possesses a flexible diethylamino group that forms a Twisted Intramolecular Charge Transfer (TICT) state in highly polar solvents, making it an exceptionally sensitive micro-environmental polarity probe [1]. Furthermore, the presence of the benzimidazole moiety provides a specific protonation site that allows for massive supramolecular pKa shifts (up to 3.0 units) when complexed with macrocycles like cucurbit[7]uril—a tunable host-guest interaction entirely absent in standard coumarins [2]. Finally, C30's specific emission lifetime and blue-shifted absorption profile dictate its non-interchangeability in precision FRET assays and heteroleptic Ir(III) photocatalysts [3].
The 3-benzimidazole moiety of Coumarin 30 provides a unique protonation site that enables dynamic tuning of its optical properties. When complexed with the synthetic receptor cucurbit[7]uril (CB7), C30 exhibits a massive upward pKa shift of 3.0 units [1]. This is in stark contrast to standard coumarins lacking this basic nitrogen site (such as Coumarin 153), which cannot undergo such host-guest-mediated pKa modulation.
| Evidence Dimension | Supramolecular pKa shift (ΔpKa) |
| Target Compound Data | ΔpKa = 3.0 (with CB7) |
| Comparator Or Baseline | ΔpKa = 0 (for non-protonatable coumarins like C153) |
| Quantified Difference | 3.0 unit shift enabling tunable emission |
| Conditions | Aqueous solution with cucurbit[7]uril (CB7) |
This allows formulators to dynamically tune the dye's emission and solubility in aqueous or biological media, a critical feature for advanced sensor development.
In pure aqueous environments, Coumarin 30 suffers from severe fluorescence quenching due to the formation of a non-radiative Twisted Intramolecular Charge Transfer (TICT) state. However, solubilization in surfactant micelles restricts this molecular rotation. In 2 mM CTAB or 1 mM Brij30 micelles, C30's emission blue-shifts by ~9 nm and its quantum yield is significantly restored compared to pure water, with cationic CTAB providing superior QY recovery over anionic SDS (which only yields a 4 nm shift) [1].
| Evidence Dimension | Emission peak blue-shift and QY recovery |
| Target Compound Data | ~9 nm blue-shift and high QY recovery |
| Comparator Or Baseline | Pure aqueous baseline (severe QY quenching) and SDS micelles (only 4 nm shift) |
| Quantified Difference | 5 nm greater blue-shift and superior QY in CTAB vs SDS |
| Conditions | 2 mM CTAB, 1 mM Brij30, or 20 mM SDS aqueous micellar media |
This dictates the exact formulation strategy, proving that buyers must use specific cationic or nonionic surfactants to maintain C30's optical performance in water-based systems.
When utilized as a cyclometalated ligand in heteroleptic Ir(III) complexes for photocatalytic hydrogen evolution, Coumarin 30 demonstrates markedly different excited-state dynamics compared to Coumarin 6. The Ir-C30 complex exhibits an emission lifetime less than half that of the Ir-C6 complex, and its lowest-energy absorption band is blue-shifted by ~44 nm[1]. This faster decay and higher-energy profile alter the internal conversion between ligand-centered and ligand-to-ligand charge transfer states.
| Evidence Dimension | Emission lifetime and absorption wavelength |
| Target Compound Data | Ir-C30 (emission lifetime < 0.5x of Ir-C6; absorption blue-shifted by 44 nm) |
| Comparator Or Baseline | Ir-C6 complex |
| Quantified Difference | >50% reduction in emission lifetime; 44 nm blue-shift |
| Conditions | Ir(III)-coumarin complexes in solution state at 298 K |
Buyers designing high-speed optical sensors or specific photocatalytic electron-injection systems must select C30 over C6 to achieve the required fast decay kinetics.
Coumarin 30 is highly stable during spin-coating processes, allowing it to form uniform thin films on p-silicon (p-Si) semiconductors without severe aggregation. This specific processability enables the fabrication of aluminum/C30/p-Si based diodes that maintain high quantum efficiency upon low concentration doping . Standard crystalline coumarins often suffer from phase separation or concentration quenching under identical spin-coating conditions.
| Evidence Dimension | Thin-film stability and diode quantum efficiency |
| Target Compound Data | High stability and uniform film formation on p-Si |
| Comparator Or Baseline | Standard coumarin dyes (prone to aggregation/phase separation) |
| Quantified Difference | Prevention of concentration quenching at low doping levels |
| Conditions | Spin-coated thin films on p-silicon semiconductors |
Essential for semiconductor and OLED manufacturing, where uniform film morphology is required to prevent device shorting and maintain electroluminescence.
Leveraging its high quantum yield (~0.80 in ethanol) and excellent photostability in polymer matrices, Coumarin 30 is the optimal choice for blue-green emission in pulsed and continuous-wave laser systems [1].
Due to its pronounced solvatochromism and TICT state formation in polar media, Coumarin 30 is ideal for probing local polarity changes in lipid bilayers, micelles, and polymer microenvironments [2].
Its superior spin-coating stability and resistance to concentration quenching at low doping levels make Coumarin 30 a highly reliable dopant for aluminum/C30/p-Si diodes and organic light-emitting displays .
The unique protonation site on the benzimidazole moiety allows Coumarin 30 to be used in advanced supramolecular assemblies (e.g., with cucurbit[7]uril), enabling dynamically tunable emission in aqueous formulations [3].
Irritant